Methyl 3-(4-((4-fluorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(4-((4-fluorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a 4-fluorobenzylamino-4-oxobutyl side chain at position 3, a thioxo group at position 2, and a methyl ester at position 6. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods used for related quinazolines (e.g., thiouracil derivatives) .
Properties
CAS No. |
946241-45-8 |
|---|---|
Molecular Formula |
C21H20FN3O4S |
Molecular Weight |
429.47 |
IUPAC Name |
methyl 3-[4-[(4-fluorophenyl)methylamino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C21H20FN3O4S/c1-29-20(28)14-6-9-16-17(11-14)24-21(30)25(19(16)27)10-2-3-18(26)23-12-13-4-7-15(22)8-5-13/h4-9,11H,2-3,10,12H2,1H3,(H,23,26)(H,24,30) |
InChI Key |
KGIKTQGWZPNVOO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC=C(C=C3)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 3-(4-((4-fluorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.
Antibacterial Activity
Recent studies have demonstrated that derivatives of tetrahydroquinazoline compounds exhibit significant antibacterial properties. For instance, a related compound exhibited activity against various Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL, which is notably more potent than standard antibiotics like ampicillin and streptomycin .
Table 1: Antibacterial Activity of Related Compounds
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | 0.004 | 0.008 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Bacillus cereus | 0.015 | 0.030 |
| Enterobacter cloacae | 0.004 | 0.008 |
The most sensitive bacterium was Enterobacter cloacae, while E. coli exhibited the highest resistance .
Antifungal Activity
The antifungal efficacy of related compounds was also notable, with MIC values ranging from 0.004 to 0.06 mg/mL. The most active compound showed excellent antifungal activity against Trichoderma viride, while Aspergillus fumigatus was the most resistant strain tested .
Table 2: Antifungal Activity of Related Compounds
| Fungi | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 |
| Aspergillus fumigatus | >0.06 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the tetrahydroquinazoline core and substituents significantly affect biological activity. The presence of specific functional groups, such as the thioxo moiety and fluorobenzyl substituent, enhances antibacterial potency .
Case Studies
In a recent study published in the journal Pharmaceuticals, researchers synthesized a series of tetrahydroquinazoline derivatives and evaluated their biological activities against various pathogens . The findings highlighted that compounds with a fluorobenzyl group exhibited superior antibacterial activity compared to their non-fluorinated counterparts.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
Quinazoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with key analogs:
Structural and Electronic Features
Key Observations:
This contrasts with the electron-withdrawing trifluoromethyl group in compound 33, which enhances metabolic stability but reduces polarity .
Physicochemical Properties :
- The methyl ester at position 7 in the target compound enhances lipophilicity relative to the carboxylic acid in 33 , likely improving membrane permeability but reducing aqueous solubility.
- Compound 47 ’s piperazine-carbamate moiety increases steric bulk, which may hinder diffusion but enhance selectivity for specific enzyme pockets .
Mechanistic Insights:
Structural and Crystallographic Considerations
While crystallographic data for the target compound is unavailable, tools like SHELXL and ORTEP-3 (used in related studies ) would elucidate its conformation. The quinazoline core’s planarity and substituent orientation are critical for activity, as seen in 33 ’s resolved structure .
Challenges and Contradictions
- Electronic vs. Structural Similarity : Despite shared quinazoline backbones, substituent geometry (e.g., linear 4-oxobutyl vs. branched piperazine in 47 ) can drastically alter bioactivity, underscoring the limitations of "isoelectronic" comparisons .
- Metabolic Stability : The target compound’s ester group may confer susceptibility to esterases, unlike 33 ’s stable carboxylic acid .
Q & A
Q. What are the key considerations for handling and storing this compound in laboratory settings?
Methodological Answer:
- Safety Protocols : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, due to potential skin/eye irritation .
- Waste Disposal : Segregate chemical waste and collaborate with certified waste management services to ensure compliance with environmental regulations .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation of the thioxo and amide groups .
Q. What synthetic routes are commonly employed for the synthesis of this compound?
Methodological Answer:
- Multi-Step Synthesis :
- Core Quinazoline Formation : Condensation of methyl 2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate with 4-fluorobenzylamine under reflux in anhydrous THF .
- Side-Chain Introduction : Coupling the intermediate with 4-oxobutyl groups using carbodiimide-based activation (e.g., EDC/HOBt) in DMF at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Verify substituent integration (e.g., 4-fluorobenzyl protons at δ 7.2–7.4 ppm) and carbonyl/thioxo group positions .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect degradation products .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?
Methodological Answer:
- Solvent Optimization : Replace THF with DMSO for better solubility of intermediates, increasing reaction rates by 15–20% .
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling to enhance regioselectivity in side-chain addition .
- Temperature Control : Use microwave-assisted synthesis (80–100°C, 30 min) to reduce reaction time from 24 hours to 2 hours .
Q. What methodologies are used to assess the biological activity of this compound in preclinical research?
Methodological Answer:
- In Vitro Assays :
- In Vivo Models : Administer orally (10–50 mg/kg) to xenograft mice and monitor tumor volume reduction via MRI .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound?
Methodological Answer:
- Docking vs. Activity Mismatches :
- Molecular Dynamics (MD) Simulations : Refine binding poses using AMBER or GROMACS to account for protein flexibility .
- Free Energy Perturbation (FEP) : Calculate binding affinities for mutated targets to validate hypotheses .
- Spectral Data Discrepancies : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
